molecular formula C13H11N3O2S2 B12949258 Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-

Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-

Cat. No.: B12949258
M. Wt: 305.4 g/mol
InChI Key: JBEVDMONERNHFW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo- derives its systematic name from the fused heterocyclic core and substituents. The base structure, thieno[3,2-d]pyrimidin-4(1H)-one , consists of a thiophene ring fused to a pyrimidinone moiety. The fusion is specified by the [3,2-d] notation, indicating that the thiophene’s third and second positions are adjacent to the pyrimidine’s fourth and third positions, respectively. The 4(1H)-one suffix denotes a ketone at position 4 and a hydrogen at position 1 in the partially unsaturated pyrimidine ring.

The substituent 3-(6-ethoxy-3-pyridinyl) refers to a pyridine ring attached at the third position of the thienopyrimidinone core. The pyridine itself is substituted with an ethoxy group (-OCH2CH3) at its sixth position. The 2-thioxo group indicates a sulfur atom replacing the oxygen in the ketone at position 2, forming a thiocarbonyl group, while 2,3-dihydro specifies partial saturation at positions 2 and 3.

Structurally, the compound can be represented as follows:

  • A thieno[3,2-d]pyrimidin-4(1H)-one core with fused thiophene (positions 1–5) and pyrimidinone (positions 6–9) rings.
  • A 6-ethoxy-3-pyridinyl group attached to position 3 of the core.
  • A 2-thioxo group at position 2 and partial saturation (single bonds) between positions 2 and 3.

CAS Registry Number and Molecular Formula Analysis

The CAS Registry Number for this compound is 1506217-04-4 , a unique identifier that distinguishes it from other thienopyrimidinone derivatives. This number is critical for unambiguous identification in chemical databases and regulatory contexts.

The molecular formula , C13H11N3O2S2 , reflects the compound’s elemental composition:

Element Quantity Role in Structure
Carbon (C) 13 Forms the aromatic rings and ethoxy group
Hydrogen (H) 11 Occupies unsaturated positions and substituents
Nitrogen (N) 3 Present in the pyrimidine and pyridine rings
Oxygen (O) 2 Part of the ethoxy group and pyrimidinone ketone
Sulfur (S) 2 Located in the thiophene and thioxo groups

The molecular weight is 305.38 g/mol , calculated from the formula. The ethoxy group contributes to the compound’s hydrophobicity, while the thioxo and pyridinyl groups enhance potential for hydrogen bonding and π-π interactions.

Isomeric Considerations and Tautomeric Forms

Thieno[3,2-d]pyrimidin-4(1H)-one derivatives exhibit tautomerism due to the presence of thioxo and keto groups. For this compound, the 2-thioxo group can tautomerize between thione (C=S) and thiol (C-SH) forms, though the thione form is dominant under standard conditions. Additionally, the pyrimidinone ring may undergo keto-enol tautomerism, though the 4(1H)-one designation suggests stabilization of the keto form.

Isomeric possibilities include:

  • Regioisomerism : Alternative fusion patterns (e.g., thieno[2,3-d]pyrimidin-4-one) could arise if the thiophene and pyrimidine rings fuse at different positions.
  • Substituent positional isomerism : The ethoxy group on the pyridine ring could theoretically occupy positions 2, 4, or 5 instead of 6, though the specified structure fixes it at position 6.
  • Stereoisomerism : The 2,3-dihydro component introduces two adjacent saturated carbons (positions 2 and 3). However, no chiral centers are present in this compound due to symmetry in the dihydro region.

The absence of chiral centers and restricted rotation around the pyridinyl-thienopyrimidinone bond minimizes stereoisomeric complexity. Tautomeric and isomeric profiles are further constrained by the rigid fused-ring system and electronic effects of the ethoxy and thioxo groups.

Properties

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

3-(6-ethoxypyridin-3-yl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H11N3O2S2/c1-2-18-10-4-3-8(7-14-10)16-12(17)11-9(5-6-20-11)15-13(16)19/h3-7H,2H2,1H3,(H,15,19)

InChI Key

JBEVDMONERNHFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S

Origin of Product

United States

Preparation Methods

Cyclization with Formamide or Formamide Derivatives

  • A common approach involves heating aminothiophene substrates with an excess of formamide at elevated temperatures (often above 150°C), which promotes cyclization to yield thieno[3,2-d]pyrimidin-4(1H)-ones with good to excellent yields (60–97%) depending on substituents.
  • For 2-thioxo derivatives (where the oxygen at position 4 is replaced by sulfur), the reaction may require the use of solvents like N,N-dimethylformamide (DMF) and higher temperatures to facilitate the cyclization.

Use of Thiourea and Isothiocyanate Intermediates

  • The synthesis of 2-thioxo-thieno[3,2-d]pyrimidin-4-ones often involves the reaction of aminothiophene derivatives with ethoxycarbonyl isothiocyanate in DMF to form thiourea carbamate intermediates.
  • Subsequent reaction with primary alkylamines and coupling agents such as EDCI.HCl and triethylamine leads to guanidine intermediates, which upon heating cyclize to the thienopyrimidine core.

Thio-Claisen Rearrangement and [4+2] Cycloaddition Routes

  • Another synthetic route involves the thio-Claisen rearrangement of 5-prop-2-ynylsulfanyl pyrimidin-4-one derivatives, which are themselves prepared by [4+2] cycloaddition of 1,3-diazabutadienes with prop-2-ynylsulfanyl ketenes generated in situ.
  • Thermolysis of these intermediates in refluxing chlorobenzene yields thieno[3,2-d]pyrimidin-4-one derivatives with various substituents.

Specific Preparation Method for 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-thieno[3,2-d]pyrimidin-4(1H)-one

While direct literature on this exact compound is limited, the preparation can be inferred from closely related thieno[3,2-d]pyrimidin-4(1H)-one derivatives bearing pyridinyl substituents and thioxo groups.

Starting Materials and Key Intermediates

  • The synthesis typically starts from 2-aminothiophene derivatives substituted with a 6-ethoxy-3-pyridinyl group.
  • The 2-aminothiophene is reacted with carbonyl sources (formamide or derivatives) or isothiocyanates to introduce the pyrimidine ring and the thioxo functionality.

Reaction Conditions

  • Condensation with formamide or DMF at elevated temperatures (150–200°C) under solvent-free or DMF solvent conditions promotes ring closure to the thieno[3,2-d]pyrimidin-4(1H)-one core.
  • For the thioxo group at position 2, ethoxycarbonyl isothiocyanate is used to introduce sulfur, followed by cyclization with primary amines and coupling agents under heating (up to 170°C).

Purification and Characterization

  • The products are typically purified by recrystallization from ethanol or pyridine.
  • Characterization includes IR spectroscopy (carbonyl absorption around 1668–1674 cm⁻¹), NMR, and elemental analysis confirming the structure and substitution pattern.

Comparative Data Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Cyclization with Formamide Aminothiophene derivatives Excess formamide, 150–200°C, solvent-free or DMF 60–97 Efficient for unsubstituted and ethoxy-substituted derivatives; lower yield with methoxy substituents
Thiourea Carbamate Intermediate Aminothiophene + ethoxycarbonyl isothiocyanate DMF, primary amines, EDCI.HCl, triethylamine, 170°C 42–70 Suitable for 2-thioxo derivatives; multi-step but good yields
Thio-Claisen Rearrangement + Cycloaddition 1,3-Diazabutadienes + prop-2-ynylsulfanyl ketene Triethylamine, dry methylene chloride, reflux chlorobenzene Moderate to good Complex route; allows diverse substitution patterns; requires thermolysis step

Research Findings and Mechanistic Insights

  • The cyclization with formamide proceeds via nucleophilic attack of the amino group on the formamide carbonyl, followed by ring closure and dehydration to form the pyrimidine ring.
  • The introduction of the thioxo group involves formation of thiourea intermediates, which upon cyclization yield the 2-thioxo functionality, critical for biological activity.
  • The thio-Claisen rearrangement route provides access to diverse derivatives by varying the substituents on the starting diazabutadienes and alkynyl sulfanyl ketenes, enabling structural optimization.
  • Spectroscopic data confirm the presence of characteristic carbonyl and thioxo groups, and substitution patterns are verified by NMR and elemental analysis.

Chemical Reactions Analysis

Oxidation and Reduction

  • Thioxo Oxidation : The 2-thioxo group undergoes oxidation to sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid .

  • Ethoxy Demethylation : Boron trifluoride-methionine complex (BF₃·SMe₂) selectively cleaves methoxy groups to hydroxy derivatives without affecting the thienopyrimidine core .

Substitution Reactions

  • N-Methylation : Methylation at the pyrimidine nitrogen using methyl iodide in basic media proceeds with >85% efficiency .

  • Aryl Group Introduction : Suzuki-Miyaura coupling enables aryl substitutions at the pyridinyl ring, enhancing structural diversity for biological testing .

Comparative Reaction Yields

Key reactions and their efficiencies are summarized below:

Reaction Type Conditions Yield Reference
Cyclization (Formamide)180°C, 3–5 h, solvent-free60–97%
Thioxo Group FormationH₂O₂/NaOH or PCl₃, 80°C72–90%
Ethoxy DemethylationBF₃·SMe₂, CH₂Cl₂, 0°C to RT65–78%
N-MethylationCH₃I, K₂CO₃, DMF, 60°C85–92%

Stability and Reactivity Considerations

  • Thermal Stability : The compound decomposes above 250°C, necessitating controlled temperatures during synthesis .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in substitution and coupling reactions .

  • pH Sensitivity : Acidic conditions promote cyclization but may protonate the pyridinyl nitrogen, altering reactivity .

Thioxo to Oxo Conversion

The 2-thioxo group is oxidized to 2-oxo derivatives using potassium permanganate or ruthenium catalysts, modifying electronic properties for enhanced biological activity .

Ethoxy Group Manipulation

  • Hydrolysis : Ethoxy groups are hydrolyzed to hydroxyl derivatives under acidic conditions (HCl/EtOH, reflux) .

  • Etherification : Reacting with alkyl halides introduces longer alkoxy chains, altering lipophilicity .

Scientific Research Applications

Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo- has several scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It is used in the study of enzyme inhibition and protein interactions, providing insights into biological processes and potential therapeutic targets.

    Medicine: The compound has shown promise as an antimicrobial and anticancer agent, with ongoing research exploring its efficacy and safety in various disease models.

    Industry: Its unique chemical properties make it valuable in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death. The compound’s ability to target specific enzymes and pathways makes it a potent candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thienopyrimidinone derivatives vary in ring fusion positions (e.g., [2,3-d], [3,2-d], or [3,4-d]) and substituents, which significantly influence their physicochemical and biological properties. Key analogues include:

Compound Name Substituents Core Structure Key Properties Reference
3-(6-Ethoxy-3-pyridinyl)-2-thioxo-thieno[3,2-d]pyrimidin-4(1H)-one 6-ethoxy-3-pyridinyl (position 3), thioxo (position 2) Thieno[3,2-d]pyrimidin-4(1H)-one Hypothesized enhanced solubility due to ethoxy group; potential kinase inhibition Target compound
7,9-Bis(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one (6b) 4-Methoxyphenyl (positions 7,9), pyrazole moiety Pyrido-thieno-pyrimidinone Melting point: 183–185°C; moderate cytotoxicity against cancer cells
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) 3-Methoxyphenyl (positions 2,6) Thieno[3,2-d]pyrimidin-4(3H)-one Melting point: 241–243°C; synthesized via microwave-assisted phosphorylation
3-Allyl-6-phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4(1H)-one Allyl (position 3), phenyl (position 6) Thieno[2,3-d]pyrimidin-4(1H)-one Demonstrated analgesic activity; molecular weight: 336.43 g/mol
3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Ethyl (position 3), methyl (position 6) Thieno[2,3-d]pyrimidin-4(3H)-one Potential antimicrobial activity; CAS: 937598-12-4

Key Observations:

  • Substituent Position and Bioactivity : The ethoxy group in the target compound may improve metabolic stability compared to methoxy analogues (e.g., 6b, 12a), which are prone to demethylation .
  • Thioxo vs.
  • Ring Fusion Differences: Thieno[3,2-d]pyrimidinones (target) exhibit distinct electronic environments compared to [2,3-d] isomers (e.g., ), affecting solubility and reactivity .

Biological Activity

Thieno[3,2-d]pyrimidin-4(1H)-one derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of the biological activities associated with the specific compound Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo- , supported by data tables and relevant research findings.

Overview of Thieno[3,2-d]pyrimidinones

Thieno[3,2-d]pyrimidinones are a class of heterocyclic compounds characterized by their thienopyrimidine structure. They exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The compound in focus is notable for its structural features that may enhance its biological efficacy.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thieno[3,2-d]pyrimidinones. For instance:

  • A study conducted on halogenated thieno[3,2-d]pyrimidines demonstrated significant antiproliferative activity against various cancer cell lines. Compounds were found to induce apoptosis in leukemia cells (L1210) and exhibited selective activity against certain fungi, indicating their potential as dual-action agents against cancer and infections .
  • Another investigation identified structure-activity relationships (SAR) that underscore the importance of specific substituents at the C4 position for enhancing biological activity. This study found that modifications could lead to increased apoptosis induction in cancer cells .

Antimicrobial Activity

Thieno[3,2-d]pyrimidinones have also shown promise as antimicrobial agents:

  • In vitro evaluations revealed selective inhibition against clinical strains of Cryptococcus neoformans, suggesting potential applications in treating fungal infections .
  • Research on thieno[2,3-d]pyrimidine derivatives indicated moderate antibacterial activity against both gram-positive and gram-negative bacteria, positioning these compounds as candidates for further development in antimicrobial therapies .

Structure-Activity Relationship (SAR)

The effectiveness of thieno[3,2-d]pyrimidinones can be significantly influenced by their structural modifications. The following table summarizes key findings from various studies regarding the influence of different substituents on biological activity:

CompoundSubstituentActivity TypeIC50 (μM)Notes
1Cl at C4Antiproliferative-Induces apoptosis in L1210 cells
2-Antifungal-Selective against Cryptococcus
36-EthoxyAnticancer-Potential ROCK inhibitor
4-AntibacterialModerateEffective against gram-positive bacteria
5VariousAnti-inflammatoryGoodComparable to Diclofenac sodium

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on several human cancer cell lines including HL-60 (leukemia), HCT116 (colon carcinoma), and HepG2 (liver cancer). The results indicated that certain derivatives significantly inhibited cell viability after 72 hours of treatment .
  • Mechanistic Insights : Research has shown that thieno[3,2-d]pyrimidinones can modulate key signaling pathways involved in cancer progression. For example, one compound was identified as a potent inhibitor of the Rho-associated protein kinase (ROCK), which plays a crucial role in cell migration and morphology .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Thieno[3,2-d]pyrimidin-4(1H)-one derivatives, and how are yields optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminothiophene-3-carbonitriles with formic acid or aldehydes under reflux. For example, refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours yields 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (85% yield) . Optimizing yields requires careful control of reaction time, solvent choice (e.g., ethanol or DMSO), and purification via column chromatography or recrystallization .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding (e.g., δ 12.6 ppm for NH protons in DMSO-d6) .
  • Mass spectrometry (ESI) : To verify molecular ion peaks (e.g., [M+1]+ = 229.3 for 6-phenyl derivatives) .
  • IR spectroscopy : To identify functional groups like thioxo (C=S) at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Substituent variation : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) improves cytotoxicity by enhancing electrophilic interactions with biological targets .
  • Heterocyclic appendages : Adding pyridinyl or triazolo groups (e.g., 3-(6-ethoxy-3-pyridinyl)) increases solubility and target affinity, as seen in dual EGFR/microtubule inhibitors .
  • Docking studies : Use OpenEye Software (Fred Receptor, Omega2) to predict binding modes to enzymes like dihydrofolate reductase (DHFR) or tyrosinase .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimalarial)?

  • Methodological Answer :

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., Plasmodium falciparum 3D7 vs. MCF-7 breast cancer cells) .
  • Mechanistic profiling : Evaluate off-target effects via kinase inhibition panels or transcriptomics to identify secondary targets .
  • Purity validation : Ensure compounds are >95% pure via HPLC to rule out impurities skewing results .

Q. How can computational methods predict and validate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Simulate binding to DHFR (PDB: 1U72) or tyrosinase (PDB: 2Y9X) using AutoDock Vina, focusing on hydrogen bonds with active-site residues (e.g., Asp27 in DHFR) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR models : Use MOE or Schrödinger to correlate substituent descriptors (logP, polar surface area) with activity .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Methodological Answer :

  • PEGylation : Attach polyethylene glycol chains to the pyridinyl group to enhance aqueous solubility .
  • Prodrug design : Convert thioxo groups to disulfide prodrugs activated in reducing environments (e.g., tumor microenvironments) .
  • Co-crystallization : Use co-formers like saccharin to create co-crystals with improved dissolution rates .

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